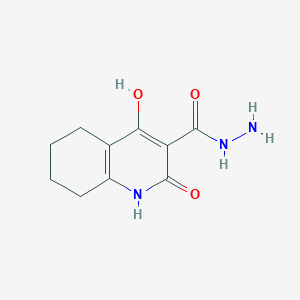
2,4-Dihydroxy-5,6,7,8-tetrahydroquinoline-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including antitubercular properties . The structure of this compound includes a quinoline core, which is a common motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the carbohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced during the reactions .
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays, particularly for its antitubercular activity.
Medicine: The compound’s derivatives are being explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The exact mechanism of action of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in bacterial cell wall synthesis, leading to its antitubercular effects . The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial activity.
相似化合物的比较
Similar Compounds
4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: This compound shares a similar quinoline core but lacks the carbohydrazide group.
2-oxo-1,2-dihydroquinoline-3-carboxamide: Another related compound with a different functional group at the 3-position.
Uniqueness
4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets .
属性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC 名称 |
4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbohydrazide |
InChI |
InChI=1S/C10H13N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)12-9(7)15/h1-4,11H2,(H,13,16)(H2,12,14,15) |
InChI 键 |
WAXGCJZVIOJMIW-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2=C(C1)C(=C(C(=O)N2)C(=O)NN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3,5-dimethylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14965446.png)
![1-(5-chloro-2-methylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965459.png)
![[1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl](pyrrolidin-1-yl)methanone](/img/structure/B14965464.png)




![2-(4-chlorophenyl)-2-oxoethyl N-[(4-chlorophenyl)carbonyl]tryptophanate](/img/structure/B14965481.png)
![2-Bromo-N-[5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide](/img/structure/B14965488.png)
![5-(4-Bromophenyl)-7-(3-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14965490.png)
![4-(4-benzylpiperidin-1-yl)-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14965491.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14965496.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B14965498.png)

